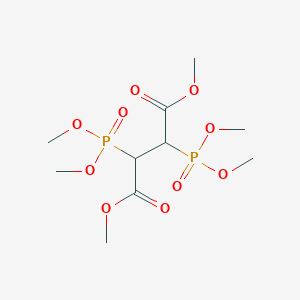
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate is a chemical compound with the molecular formula C10H20O10P2 and a molecular weight of 362.207 g/mol . This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a butanedioate backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate typically involves the reaction of butanedioic acid derivatives with dimethoxyphosphorylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways involving phosphorus-containing substrates.
Wirkmechanismus
The mechanism of action of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in phosphorus metabolism. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial for various biochemical functions .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate can be compared with other similar compounds such as:
Dimethyl 2,3-bis(dichlorophosphoryl)butanedioate: This compound has dichlorophosphoryl groups instead of dimethoxyphosphoryl groups, leading to different reactivity and applications.
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate:
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical and biochemical applications.
Eigenschaften
CAS-Nummer |
2901-37-3 |
|---|---|
Molekularformel |
C10H20O10P2 |
Molekulargewicht |
362.21 g/mol |
IUPAC-Name |
dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate |
InChI |
InChI=1S/C10H20O10P2/c1-15-9(11)7(21(13,17-3)18-4)8(10(12)16-2)22(14,19-5)20-6/h7-8H,1-6H3 |
InChI-Schlüssel |
SRALCDHBBJBQNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(=O)OC)P(=O)(OC)OC)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)

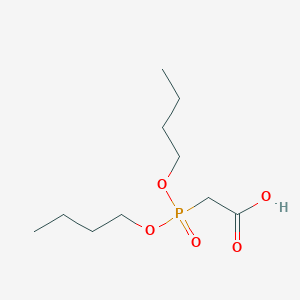
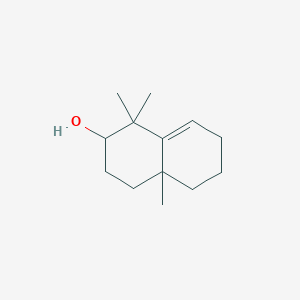
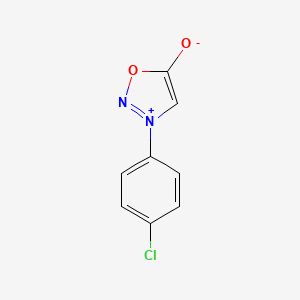
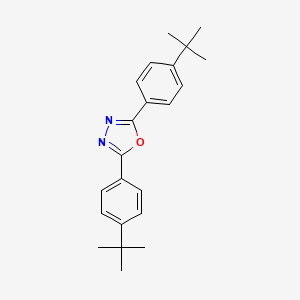
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
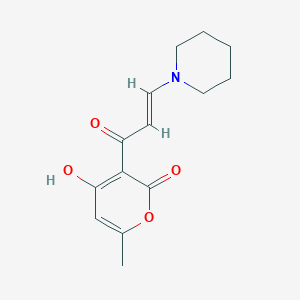
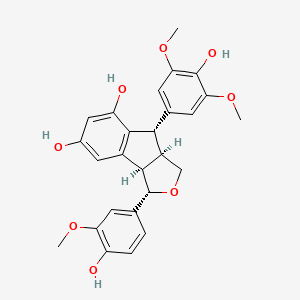
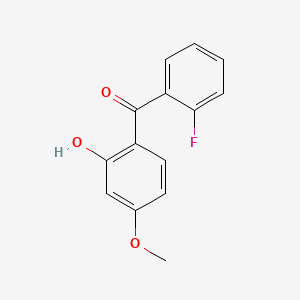
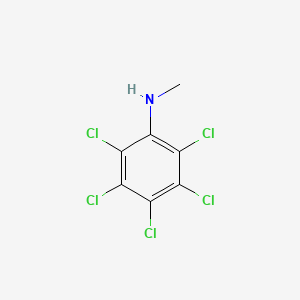
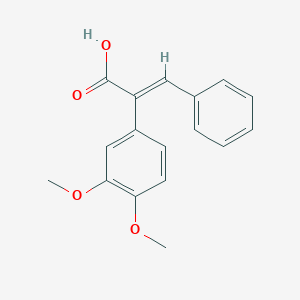
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
